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molecular formula C11H10ClNO2 B8513930 6-chloro-7-methoxy-2-methylquinolin-4(1H)-one

6-chloro-7-methoxy-2-methylquinolin-4(1H)-one

Cat. No. B8513930
M. Wt: 223.65 g/mol
InChI Key: YBAFNTKBWYZCNR-UHFFFAOYSA-N
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Patent
US09206131B2

Procedure details

A solution of 5-amino-2-chloroanisole (10.0 g, 63.5 mmol), ethyl acetoacetate (8.1 ml, 63.5 mmol) and catalytic para-toluene sulfonic acid (302 mg, 1.59 mmol) in 65 ml benzene over 4 A molecular sieves was stirred 6 hours at reflux (90° C. external temperature). The reaction mixture was then filtered and concentrated in vacuo. A mixture of the resulting residue and 6.4 ml DOWTHERM A was heated to 250° C. for 20 min. The reaction mixture was cooled to room temperature, and the precipitate was washed with hexanes and ethyl acetate to give 6.43 g (45% yield) of 6-chloro-7-methoxy-2-methylquinolin-4(1H)-one as a light brown solid. 1H NMR (400 MHz, DMSO-d6) δ 11.54 (bs, 1H), 7.94 (s, 1H), 7.02 (s, 1H), 5.86 (s, 1H), 3.94 (s, 3H), 2.31 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
302 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:10])=[C:6]([O:8][CH3:9])[CH:7]=1.[C:11](OCC)(=[O:16])[CH2:12][C:13]([CH3:15])=O>C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:10][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][C:6]=1[O:8][CH3:9])[NH:1][C:13]([CH3:15])=[CH:12][C:11]2=[O:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)OC)Cl
Name
Quantity
8.1 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
65 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
302 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
A mixture of the resulting residue and 6.4 ml DOWTHERM A
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 250° C. for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
the precipitate was washed with hexanes and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(C=C(NC2=CC1OC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.43 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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